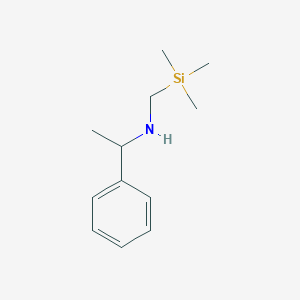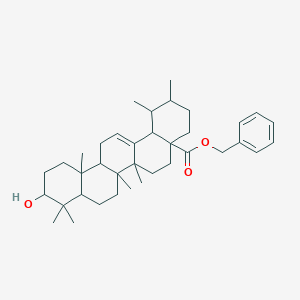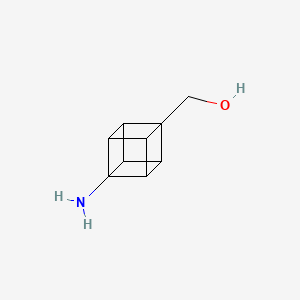![molecular formula C10H10N2O2 B12277938 Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted esters, which can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridin-5-yl)-methanol
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Uniqueness
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility and bioavailability compared to its analogs .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)5-7-4-8-2-3-11-10(8)12-6-7/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
IXNZCIHWBIBMRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)

![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)



![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
